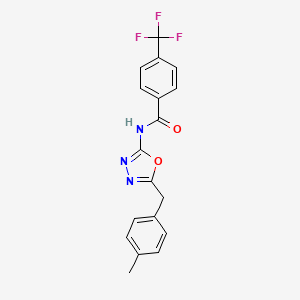

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-11-2-4-12(5-3-11)10-15-23-24-17(26-15)22-16(25)13-6-8-14(9-7-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHMNHUJQVZRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni’s reagent under photoredox or thermal conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. Molecular docking studies have suggested strong binding affinities between oxadiazole derivatives and proteins involved in cancer progression. For instance, similar compounds have been shown to selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

- Case Study : A study on 1,2,4-oxadiazol derivatives demonstrated that certain compounds could inhibit hCA at nanomolar concentrations. This suggests that N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide may also exhibit similar selectivity and potency against cancer cell lines .

Antimicrobial Activity

The potential antimicrobial properties of this compound are noteworthy. Oxadiazoles have been identified as effective against various bacterial strains, including multi-resistant Staphylococcus aureus (MRSA). The unique resistance mechanisms observed in some derivatives indicate that this compound could be developed into a novel antibiotic .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction is used to introduce the benzyl group via a suitable benzyl halide.

- Formation of the Benzamide Moiety : The final step involves acylation reactions to attach the benzamide functional group to the oxadiazole derivative.

Recent advancements include microwave-assisted synthesis methods that enhance yield while reducing environmental impact.

Drug Development

Given its structural characteristics and biological activities, this compound is poised for further exploration in drug development:

- Cancer Therapy : Its ability to inhibit key enzymes involved in cancer progression positions it as a candidate for anticancer drug development.

| Property | Details |

|---|---|

| Target Enzymes | Human Carbonic Anhydrases |

| IC50 Values | Nanomolar concentrations |

| Potential Use | Anticancer therapy |

- Antimicrobial Agents : The compound's efficacy against resistant strains suggests it could serve as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Antifungal Activity

- LMM5 and LMM11 : These oxadiazoles with sulfamoyl groups inhibit Candida albicans by targeting thioredoxin reductase, highlighting the role of sulfonamide moieties in antifungal activity .

- Trifluoromethyl Groups : The CF₃ group in the target compound and HSGN-235 may enhance membrane permeability, a critical factor for antifungal and antibacterial efficacy .

Antibacterial Potential

- HSGN-237/238: Derivatives with halogenated aryl groups (e.g., 3-fluorophenyl, 5-chlorothiophene) show activity against Neisseria gonorrhoeae, suggesting that electron-deficient aromatic systems improve bacterial target engagement .

Physicochemical and Electronic Properties

- Trifluoromethyl vs.

- Hydrophobic Substituents: The 4-methylbenzyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to the tetrahydronaphthalenyl group in Compounds 6–8 .

Research Findings and Implications

Synthetic Optimization: Low yields for bulky substituents (e.g., Compound 8, 12%) suggest a need for modified coupling conditions, such as using alternative catalysts or elevated temperatures .

Structure-Activity Relationships (SAR):

- Electron-Withdrawing Groups: CF₃ and bromo substituents improve metabolic stability and target affinity.

- Aromatic Flexibility: Rigid bicyclic substituents (e.g., tetrahydronaphthalenyl) may restrict conformational freedom, reducing entropic penalties during target binding .

Therapeutic Potential: The target compound’s structural features align with antifungal and antibacterial agents, warranting further evaluation against relevant pathogens.

Biological Activity

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique oxadiazole structure combined with a trifluoromethyl group and a benzamide moiety. This compound belongs to a class of oxadiazole derivatives that have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The chemical formula for this compound is , and it features the following key functional groups:

- Oxadiazole Ring : Known for its significant biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Benzamide Moiety : Contributes to the compound's pharmacological profile.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In particular, compounds structurally similar to this compound have shown:

- Cytotoxic Effects : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) through mechanisms involving caspase activation and p53 pathway modulation .

Case Study: Apoptosis Induction

A study on similar oxadiazole derivatives revealed that they acted as potent inducers of apoptosis in MCF-7 cells, leading to increased levels of p53 and cleaved caspase-3 . The IC50 values for these compounds were reported in the sub-micromolar range, indicating strong potency.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

- Inhibition of Bacterial Growth : The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar compounds have been identified as non-covalent inhibitors of key enzymes involved in cancer progression and microbial resistance .

- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G0-G1 phase, suggesting a mechanism that disrupts DNA replication processes .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds in the same class, a comparative analysis is presented in Table 1.

| Compound Name | IC50 (μM) | Biological Activity | Target |

|---|---|---|---|

| This compound | TBD | Anticancer | MCF-7 |

| Compound A | 0.65 | Anticancer | MCF-7 |

| Compound B | 10.38 | Cytotoxicity | U-937 |

| Compound C | 27.04 | Antimicrobial | AChE Inhibition |

Q & A

Q. What are the common synthetic routes for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step protocols, including:

- Oxadiazole ring formation : Cyclization of acylthiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄).

- Amide coupling : Reaction of the oxadiazole intermediate with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., pyridine) .

- Functional group modifications : Substituents like the 4-methylbenzyl group are introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

- Chromatography : HPLC with retention time analysis (e.g., 95–100% purity) .

- Spectroscopy : ¹H/¹³C NMR confirms proton/carbon environments; ESI-MS validates molecular weight .

- Elemental analysis : Matches theoretical and experimental C/H/N/S ratios .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions (e.g., trifluoromethyl, oxadiazole, benzyl groups) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide) .

- Mass spectrometry : ESI-MS or HRMS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of oxadiazole ring formation?

- Temperature control : Cyclization at 80–100°C minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalyst use : Lewis acids like ZnCl₂ improve cyclization efficiency .

- Workup protocols : Precipitation or column chromatography isolates high-purity intermediates .

Q. What methodologies are employed to analyze the compound's interaction with biological targets like enzymes?

- Molecular docking : Predicts binding affinity to enzyme active sites (e.g., HDACs, carbonic anhydrases) using software like AutoDock .

- Enzyme inhibition assays : Measures IC₅₀ values via fluorometric or colorimetric kits (e.g., CA II inhibition assays) .

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics with immobilized targets .

Q. How do structural modifications (e.g., substituents on benzamide or oxadiazole) influence bioactivity?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Oxadiazole ring : Acts as a bioisostere for ester or amide groups, modulating electron distribution and target affinity .

- Substituent SAR : Electron-withdrawing groups (e.g., -CF₃) increase antimicrobial activity, while bulky groups reduce cytotoxicity .

Q. How to resolve discrepancies in biological activity data across different studies?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cancer studies) and positive controls (e.g., doxorubicin) .

- Dose-response validation : Repeat experiments with varying concentrations to confirm IC₅₀ reproducibility .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-methylbenzyl with morpholinosulfonyl) to identify critical moieties .

Q. What in silico approaches are used to predict the compound's pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity (e.g., CYP450 inhibition risk) .

- QSAR modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with bioavailability .

- Metabolic pathway simulation : Predicts phase I/II metabolism using software like Schrödinger’s Metabolism Module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.